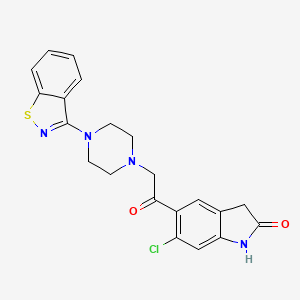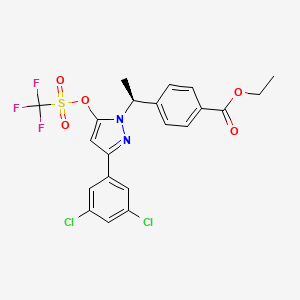
Keto Ziprasidone
描述
Keto Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is characterized by the presence of a ketone functional group, which distinguishes it from its parent compound. This modification can influence its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Keto Ziprasidone typically involves the introduction of a ketone group into the Ziprasidone molecule. One common method includes the oxidation of Ziprasidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions: Keto Ziprasidone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Keto Ziprasidone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of ketone functional groups on the pharmacokinetics and pharmacodynamics of antipsychotic drugs.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders with fewer side effects compared to its parent compound.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Keto Ziprasidone exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The presence of the ketone group may enhance its binding affinity and selectivity for these receptors, leading to improved efficacy and reduced side effects. Additionally, this compound may interact with other neurotransmitter systems, including norepinephrine and histamine receptors, contributing to its overall pharmacological profile.
相似化合物的比较
Ziprasidone: The parent compound, used for treating schizophrenia and bipolar disorder.
Risperidone: Another atypical antipsychotic with a similar mechanism of action.
Olanzapine: A widely used antipsychotic with a different chemical structure but similar therapeutic effects.
Uniqueness: Keto Ziprasidone’s unique feature is the presence of the ketone group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved receptor binding, enhanced efficacy, and a potentially better side effect profile compared to its parent compound and other similar antipsychotics.
属性
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOODKMSLMNGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene](/img/structure/B3030151.png)


![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/new.no-structure.jpg)


